![molecular formula C12H12N2O3Se B10764579 [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Selenocyanatoethylcarbamoyl)phenyl] acetate is a selenium-containing organic compound. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. Compounds containing selenium, such as this compound, have garnered interest due to their potential therapeutic applications, particularly in cancer prevention and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate typically involves the reaction of phenyl acetate with selenocyanate-containing reagents. One common method is the reaction of phenyl acetate with potassium selenocyanate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the selenocyanate group replaces a leaving group on the phenyl acetate molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
[2-(2-Selenocyanatoethylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol-containing products.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like primary amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol-containing products.
Substitution: Products with substituted nucleophiles replacing the selenocyanate group.
科学研究应用
Chemistry
In chemistry, [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is used as a precursor for synthesizing other selenium-containing compounds. Its unique reactivity makes it valuable for studying selenium chemistry and developing new selenium-based materials.
Biology
Biologically, this compound has shown potential as an antioxidant due to its ability to scavenge reactive oxygen species (ROS). It is also being investigated for its role in modulating redox-sensitive biological pathways.
Medicine
In medicine, this compound has demonstrated anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and as an additive in materials requiring antioxidant properties.
作用机制
The mechanism by which [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate exerts its effects involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, generating reactive intermediates that modulate cellular signaling pathways. These pathways include the activation of antioxidant response elements (ARE) and the inhibition of pro-inflammatory signaling cascades. The compound’s ability to induce apoptosis in cancer cells is attributed to its disruption of mitochondrial function and the activation of caspase enzymes.
相似化合物的比较
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Selenocysteine-containing compounds
Uniqueness
Compared to other selenocyanate-containing compounds, [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl acetate moiety allows for easy modification and functionalization, making it a versatile compound for various applications.
属性
IUPAC Name |
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOEJJBOLNYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
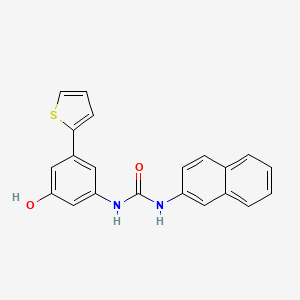
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
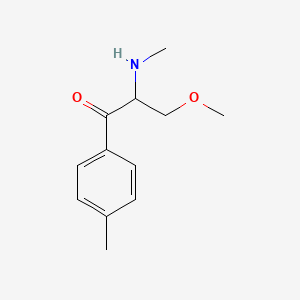
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

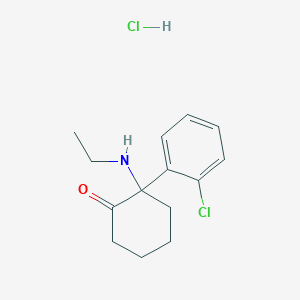
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
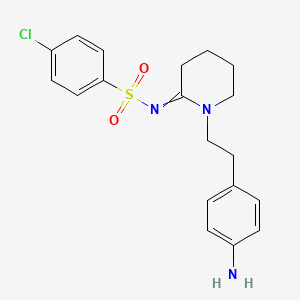
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
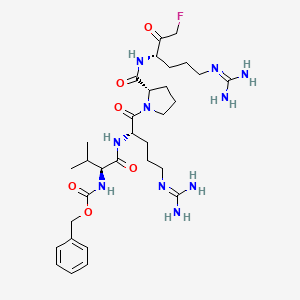

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
